molecular formula C13H19NO5S B7776544 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68377-65-1

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B7776544
CAS No.: 68377-65-1
M. Wt: 301.36 g/mol
InChI Key: VBVOTZYKYYEEMQ-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid is a sulfonamide derivative featuring a leucine backbone (4-methylpentanoic acid) modified with a 4-methoxyphenylsulfonyl group. This structure is part of a broader class of sulfonamides studied for applications in medicinal chemistry, including enzyme inhibition and antibacterial activity .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-9(2)8-12(13(15)16)14-20(17,18)11-6-4-10(19-3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVOTZYKYYEEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392402
Record name 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68377-65-1
Record name 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) undergoes classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductKey References
Salt FormationNaOH, K₂CO₃ in aqueous solutionCorresponding carboxylate salt
EsterificationSOCl₂ → ROH (Fischer-Speier)Alkyl/aryl esters
Amide CouplingEDC/HOBt with primary aminesSecondary amides
  • The (2R)-stereochemistry influences chiral recognition in enzymatic reactions .

  • Steric hindrance from the 4-methylpentanoic chain may reduce reaction rates compared to simpler carboxylic acids .

Sulfonamide Group Reactivity

The [(4-methoxyphenyl)sulfonyl]amino moiety participates in:

Hydrolysis

ConditionsProductsMechanism
6M HCl, reflux (4h)4-Methoxyphenylsulfonic acid + NH₃Acid-catalyzed
10% NaOH, 80°C (2h)4-Methoxyphenylsulfinate + NH₂⁻Nucleophilic attack
  • Stability: The electron-donating methoxy group reduces sulfonamide hydrolysis rates compared to unsubstituted analogs .

N-Alkylation

Reacts with alkyl halides (R-X) under basic conditions (K₂CO₃/DMF) to form N-alkyl derivatives, though competing O-alkylation may occur at the methoxy group .

Methoxyphenyl Ring Modifications

The 4-methoxyphenyl group undergoes electrophilic substitution:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄Meta to -SO₂~45%
BrominationBr₂/FeBr₃Para to -OCH₃~38%
  • The sulfonamide group directs electrophiles to the meta position via -M effect .

Redox Reactions

  • Carboxylic Acid Reduction : LiAlH₄ reduces -COOH to -CH₂OH (primary alcohol) .

  • Sulfonamide Oxidation : H₂O₂/CH₃COOH oxidizes -SO₂NH- to -SO₃H, but requires harsh conditions (Δ > 100°C) .

Complexation & Biological Interactions

  • Metal Chelation : Binds Cu(II) and Fe(III) via carboxylate and sulfonamide oxygen atoms, as shown in analog studies .

  • Enzyme Inhibition : Sulfonamide moiety may inhibit carbonic anhydrase, though activity depends on the 4-methylpentanoic chain's stereochemistry .

Key Challenges:

  • Steric Effects : Bulky 4-methylpentanoic chain limits reactivity at the α-carbon .

  • Solubility : Low aqueous solubility (logP ≈ 2.8) necessitates polar aprotic solvents (DMF, DMSO) for reactions .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with sulfonamide groups exhibit antitumor properties. A study explored the synthesis of various sulfonamide derivatives, including 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid, and evaluated their cytotoxicity against different cancer cell lines. The results suggested that this compound demonstrated significant inhibitory effects on cell proliferation, indicating potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema .

Anti-inflammatory Properties

Due to its structural similarity to other known anti-inflammatory agents, research has focused on the compound’s potential to reduce inflammation. Experimental models have shown that it can decrease the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Proteomics Research

This compound is utilized in proteomics for the selective labeling of proteins. Its sulfonamide group allows for the formation of covalent bonds with amino acids in proteins, facilitating the study of protein interactions and functions .

Drug Development

The compound serves as a lead structure for the development of new drugs targeting specific biological pathways. Its modification can yield derivatives with enhanced efficacy and reduced side effects, making it a valuable asset in medicinal chemistry .

Case Studies

StudyFocusFindings
Study on Antitumor Activity Evaluated cytotoxicity against cancer cell linesSignificant inhibition of cell proliferation observed
Enzyme Inhibition Study Investigated inhibition of carbonic anhydraseDemonstrated potential therapeutic applications for metabolic disorders
Anti-inflammatory Research Assessed reduction of pro-inflammatory cytokinesIndicated effectiveness in inflammatory disease models

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Varied Para-Substituents

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on the substituent at the para position of the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Para Position) Molecular Formula Molecular Weight Key Properties/Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid -OCH₃ C₁₃H₁₉NO₅S 301.36 g/mol Enhanced polarity due to electron-donating methoxy group; potential enzyme inhibition .
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 68305-78-2) -Br C₁₂H₁₆BrNO₄S 350.23 g/mol Higher lipophilicity (logP ~2.8); used in peptide synthesis (MFCD00172816) .
2-[(4-Fluorophenyl)sulfonylamino]-4-methylpentanoic acid (CAS 251097-25-3) -F C₁₂H₁₆FNO₄S 289.32 g/mol Moderate solubility in DMSO; supplier data suggests use in kinase assays (AKOS016339866) .
(S)-2-[(4-Acetamidophenyl)sulfonylamino]-4-methylpentanoic acid (CAS N/A) -NHCOCH₃ C₁₄H₂₀N₂O₅S 340.39 g/mol Increased hydrogen-bonding capacity; explored in protease inhibition (SCHEMBL9603327) .
(2S)-2-[(4-tert-Butylphenyl)sulfonylamino]-4-methylpentanoic acid -C(CH₃)₃ C₁₆H₂₅NO₄S 327.44 g/mol Bulky tert-butyl group enhances steric hindrance; studied in metabolic pathway modulation .

Key Structural and Functional Differences

  • Electron Effects :
    • Methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are electron-donating, increasing the sulfonamide’s acidity (pKa ~5–6) and solubility in polar solvents.
    • Bromo (-Br) and fluoro (-F) are electron-withdrawing, reducing solubility but enhancing membrane permeability .
  • Biological Activity :
    • Bromophenyl and fluorophenyl analogs are commonly used in peptide coupling (e.g., Btc-L-leucine derivatives) due to their stability .
    • The tert-butyl derivative’s bulkiness may hinder binding to flat active sites but improve selectivity for hydrophobic pockets .

Research Findings

  • Enzyme Inhibition : The ACE2 inhibitor MLN-4760 () shares a leucine-like backbone, highlighting the importance of the sulfonamide group in coordinating zinc ions in catalytic sites. Substitutions like methoxy could modulate binding affinity .

Biological Activity

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features which include a sulfonamide moiety. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₁O₅S. The compound's structure includes:

  • Sulfonamide group : Known for its antibacterial properties.
  • 4-Methylpentanoic acid backbone : Imparts unique pharmacological characteristics.

This combination enhances the compound's solubility and interaction with biological systems, making it a candidate for therapeutic applications.

Antibacterial Properties

Research indicates that compounds containing sulfonamide groups exhibit notable antibacterial activity. The sulfonamide moiety in this compound may inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, similar to other well-characterized sulfonamides .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have shown that structurally similar compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play essential roles in the production of pro-inflammatory mediators. The inhibition of these pathways suggests that this compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes, potentially inhibiting their activity and modulating various signaling pathways.
  • Protein Interactions : The compound could influence protein functions involved in metabolic pathways, leading to altered cellular responses .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure/Functional GroupUnique Features
2-(4-Methoxyphenyl)-2-methylpropanoic acidSimilar phenyl and methyl groupsLacks the sulfonamide functionality
SulfanilamideContains a primary amine and sulfonamideWell-studied antibacterial agent
N-(4-Methoxyphenyl)sulfanilamideSimilar sulfonamide structureEnhanced solubility due to additional amine

The presence of the unique 4-methylpentanoic acid backbone distinguishes this compound from others, potentially enhancing its pharmacological profile .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study demonstrated that compounds with similar sulfonamide structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of reactive oxygen species (ROS) from nanoparticles functionalized with similar compounds contributed to antibacterial activity .
  • Anti-inflammatory Research : Research on analogs showed that these compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. Q. How can the compound serve as a precursor for radiopharmaceuticals (e.g., 18F^{18}\text{F}-labeled probes)?

  • Methodology : Introduce a fluorine-18 isotope via nucleophilic aromatic substitution on the 4-methoxyphenyl ring. Optimize reaction conditions (K18F^{18}\text{F}/K222, 100–120°C, 10 minutes) and purify using C18 cartridges. Validate radiochemical purity (>95%) with radio-TLC .

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